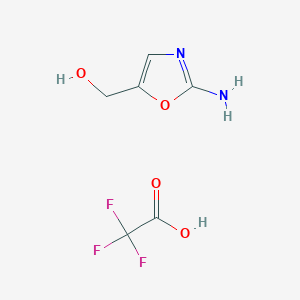

(2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

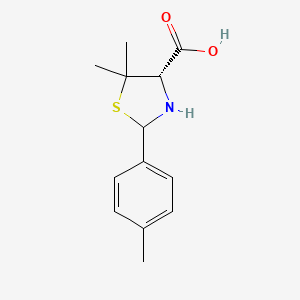

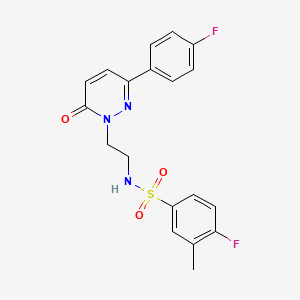

“(2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate” is a chemical compound with unique physical and chemical properties. It has a molecular weight of 228.13 . The compound is in powder form .

Molecular Structure Analysis

The InChI code for “(2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate” is1S/C4H6N2O2.C2HF3O2/c5-4-6-1-3(2-7)8-4;3-2(4,5)1(6)7/h1,7H,2H2,(H2,5,6);(H,6,7) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“(2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate” is a powder . It has a molecular weight of 228.13 . The compound should be stored at -10 degrees .Applications De Recherche Scientifique

Synthesis of Cyclodepsipeptides and Sugar Amino Acids

Cyclodepsipeptides incorporating sugar amino acids have been synthesized using a process that involves a three-component reaction. This reaction includes a sugar amino acid derivative, an aldehyde, and a dipeptide isonitrile, resulting in the formation of 5-aminooxazole. Subsequent steps involve saponification and trifluoroacetic acid promoted macrocyclization, leading to cyclic sugar amino acids (Bughin, Masson, & Zhu, 2007).

Development of Novel Multicomponent Synthesis

A novel multicomponent synthesis of 5-aminooxazole has been developed, starting from simple and readily available inputs. This process involves heating a solution of an aldehyde, an amine, and an alpha-isocyanoacetamide to produce 5-aminooxazole efficiently (Janvier, Sun, Bienaymé, & Zhu, 2002).

Formation and Reactivity of 5-Alkoxy-2-aminooxazoles

The formation of 5-alkoxy-2-aminooxazoles has been achieved through Rh2(OAc)4-catalyzed reactions. These reactions involve diazoacetates with diisopropylcyanamide, resulting in the successful isolation of 5-alkoxy-2-aminooxazoles. These compounds exhibit novel reactivity, such as reacting with methanol to form a 1:1 adduct, showcasing an equilibrium with a nitrile ylide intermediate (Fukushima, Lu, & Ibata, 1996).

Influence on Binding Constant of Amino Acid Derivatives

Studies on amino acid derivatives, specifically the influence of methanol concentration on the equilibrium constant with cyclodextrins, have been conducted. These studies reveal the formation of ternary complexes and how methanol concentration affects the apparent equilibrium constant, providing insights into the binding interactions of these amino acid derivatives (Mrozek, Guzow, Szabelski, Karolczak, & Wiczk, 2002).

Safety and Hazards

Propriétés

IUPAC Name |

(2-amino-1,3-oxazol-5-yl)methanol;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2.C2HF3O2/c5-4-6-1-3(2-7)8-4;3-2(4,5)1(6)7/h1,7H,2H2,(H2,5,6);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLPNDHUDKDBGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=N1)N)CO.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2582969.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2582970.png)

![N-(2,5-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2582979.png)

![6-benzyl-5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2582983.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2582990.png)